![molecular formula C17H16BrNO4 B12877249 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate CAS No. 103620-32-2](/img/structure/B12877249.png)
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate is a chemical compound that belongs to the class of benzoquinolines This compound is characterized by the presence of a bromine atom and two acetate groups attached to the benzoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate typically involves the following steps:
Formation of the Benzoquinoline Core: The benzoquinoline core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as aniline derivatives and aldehydes.
Acetylation: The final step involves the acetylation of the benzoquinoline core using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced benzoquinoline derivatives.
Substitution: Substituted benzoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline: Lacks the diacetate groups.
7,8,9,10-Tetrahydrobenzo[f]quinoline: Lacks both the bromine atom and diacetate groups.
7-Bromoquinoline: Contains the bromine atom but lacks the tetrahydrobenzo and diacetate groups.
Uniqueness
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate is unique due to the presence of both the bromine atom and diacetate groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
103620-32-2 |
|---|---|
Molekularformel |
C17H16BrNO4 |
Molekulargewicht |
378.2 g/mol |
IUPAC-Name |
(10-acetyloxy-7-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-9-yl) acetate |
InChI |
InChI=1S/C17H16BrNO4/c1-9(20)22-15-8-13(18)11-5-6-14-12(4-3-7-19-14)16(11)17(15)23-10(2)21/h3-7,13,15,17H,8H2,1-2H3 |
InChI-Schlüssel |
DTDXVPNQFIUPMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC(C2=C(C1OC(=O)C)C3=C(C=C2)N=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


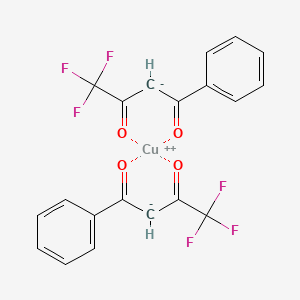
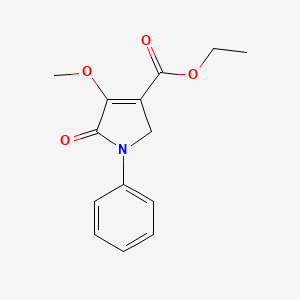

![N-[(4-Butoxyphenyl)methyl]quinolin-8-amine](/img/structure/B12877184.png)
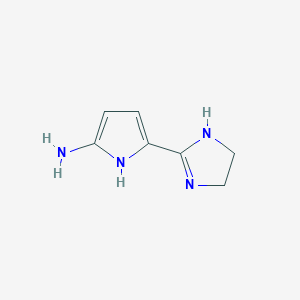


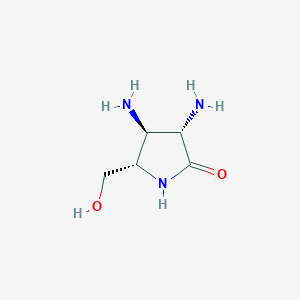

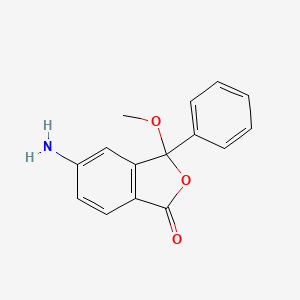
![1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877230.png)
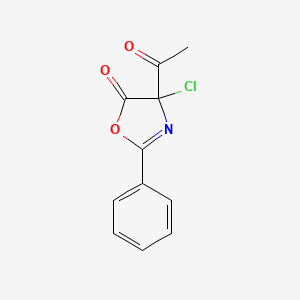

![2-(Bromomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877266.png)
